molecular formula C22H18N4O4S2 B8222489 N,N'-(4,5-Dicyano-1,2-phenylene)bis(4-methylbenzenesulfonamide)

N,N'-(4,5-Dicyano-1,2-phenylene)bis(4-methylbenzenesulfonamide)

Cat. No.: B8222489
M. Wt: 466.5 g/mol
InChI Key: BHYVOIGNSLTKGV-UHFFFAOYSA-N
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Description

N,N’-(4,5-Dicyano-1,2-phenylene)bis(4-methylbenzenesulfonamide) is an organic compound with the molecular formula C22H18N4O4S2 It is characterized by the presence of two cyano groups and two sulfonamide groups attached to a phenylene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(4,5-Dicyano-1,2-phenylene)bis(4-methylbenzenesulfonamide) typically involves the reaction of 4,5-dicyano-1,2-phenylenediamine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N’-(4,5-Dicyano-1,2-phenylene)bis(4-methylbenzenesulfonamide) can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The product is typically purified by recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N’-(4,5-Dicyano-1,2-phenylene)bis(4-methylbenzenesulfonamide) can undergo various chemical reactions, including:

    Oxidation: The cyano groups can be oxidized to carboxylic acids under strong oxidative conditions.

    Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where the sulfonamide moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding dicarboxylic acids.

    Reduction: Corresponding diamines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N,N’-(4,5-Dicyano-1,2-phenylene)bis(4-methylbenzenesulfonamide) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and metal-organic frameworks (MOFs), due to its unique structural features.

Mechanism of Action

The mechanism of action of N,N’-(4,5-Dicyano-1,2-phenylene)bis(4-methylbenzenesulfonamide) depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyano and sulfonamide groups can interact with various functional groups in the target molecules, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(4,5-Dicyano-1,2-phenylene)bis(4-chlorobenzenesulfonamide)
  • N,N’-(4,5-Dicyano-1,2-phenylene)bis(4-methoxybenzenesulfonamide)
  • N,N’-(4,5-Dicyano-1,2-phenylene)bis(4-fluorobenzenesulfonamide)

Uniqueness

N,N’-(4,5-Dicyano-1,2-phenylene)bis(4-methylbenzenesulfonamide) is unique due to the presence of both cyano and sulfonamide groups, which confer distinct chemical reactivity and potential for diverse applications. The methyl group on the benzenesulfonamide moiety can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

N-[4,5-dicyano-2-[(4-methylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S2/c1-15-3-7-19(8-4-15)31(27,28)25-21-11-17(13-23)18(14-24)12-22(21)26-32(29,30)20-9-5-16(2)6-10-20/h3-12,25-26H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYVOIGNSLTKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C(=C2)C#N)C#N)NS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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